2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

κ-opioid receptor analgesic discovery GPCR pharmacology

This 3-amino-2,3,4,5-tetrahydro-1-benzoxepine is a structurally differentiated bicyclic scaffold whose seven-membered partially saturated oxepine ring imparts conformational constraints that benzodiazepine, benzoxazine, and benzazepine frameworks cannot replicate—making within-class compound interchange unreliable without confirmatory biological re-evaluation. It is the validated starting point for 5-HT₃ antagonist programs (U.S. Patent US4859683) and the only commercially available benzoxepine with concurrent κ-opioid (Ki=0.180 nM), lipoxygenase, and CCR5 modulatory activity. Ideal for KOR signaling studies, predictive ADME benchmarking (logP 1.87, aqueous solubility 2.639 mg/mL at pH 10.66), and SAR derivatization at the 3-position amine.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 38824-23-6
Cat. No. B2819309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1-benzoxepin-3-amine
CAS38824-23-6
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1CC2=CC=CC=C2OCC1N
InChIInChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2
InChIKeyZXCBMTVJPMHQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (CAS 38824-23-6): Chemical Identity and Core Properties for Procurement


2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a bicyclic heterocyclic compound containing a benzene ring fused to a seven-membered partially saturated oxepine ring, with a primary amine substituent at the 3-position [1]. This benzoxepine scaffold distinguishes it structurally from more common benzodiazepine, benzoxazine, and benzazepine frameworks [1]. The compound exhibits a measured aqueous solubility of 2.639 mg/mL at pH 10.66 and a calculated logP of 1.87, indicating moderate hydrophilicity suitable for formulation development [2]. Pharmacological screening has identified multiple potential activities including κ-opioid receptor agonism (Ki = 0.180 nM), lipoxygenase inhibition, and CCR5 antagonism [3].

Why Generic Substitution Fails for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: Structural Specificity of the Benzoxepine Scaffold


The 2,3,4,5-tetrahydro-1-benzoxepine scaffold cannot be substituted by benzodiazepine, benzoxazine, or benzazepine analogs due to the unique conformational constraints imposed by its seven-membered partially saturated oxepine ring fused to a benzene moiety [1]. Unlike the six-membered rings in benzoxazines or benzazepines, the seven-membered oxepine ring alters both the spatial orientation of the 3-position amine group and the overall molecular flexibility, directly impacting target binding kinetics [2]. In the context of CCR5 antagonist development, 1-benzoxepine derivatives were specifically selected to replace quaternary ammonium moieties while maintaining acceptable oral pharmacokinetic profiles—a substitution that structurally simpler or more rigid bicyclic amines cannot accomplish without substantial potency loss [3]. These scaffold-dependent differences render within-class compound interchange unreliable without confirmatory biological re-evaluation.

Quantitative Differentiation Evidence: 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Versus Structural Analogs


κ-Opioid Receptor Binding Affinity: Sub-Nanomolar Potency of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine demonstrates sub-nanomolar binding affinity for the κ-opioid receptor (KOR) with a Ki value of 0.180 nM, representing approximately 77-fold higher potency than the comparator N-substituted benzoxepin-3-amine analog (IC50 = 14 nM) when assessed in parallel receptor binding displacement assays [1][2]. The comparator data reflect inhibition of radioligand [3H]U-69593 binding to rat brain membrane preparations [2].

κ-opioid receptor analgesic discovery GPCR pharmacology

Benzoxepine Scaffold Conformational Advantage in 5-HT3 Receptor Antagonism

The 2,3,4,5-tetrahydro-1-benzoxepine core scaffold provides a critical conformational advantage for 5-HT3 receptor antagonism compared to structurally related benzoxazine or benzodiazepine frameworks [1][2]. Patent disclosures specifically claim substituted 2,3,4,5-tetrahydro-1-benzoxepin-9-carboxamides that exhibit 5-HT3 antagonist activity while being void of any significant D2 receptor binding properties [1]. This selectivity profile is scaffold-dependent and cannot be replicated by six-membered oxygen heterocycles such as 3,4-dihydro-2H-1,4-benzoxazines, which require different substitution patterns to achieve comparable 5-HT3 receptor binding [2].

5-HT3 receptor antiemetic gastrointestinal prokinetic

Multi-Target Pharmacological Profile of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine exhibits a distinctive multi-target pharmacological profile spanning three mechanistically distinct pathways: κ-opioid receptor agonism (Ki = 0.180 nM), lipoxygenase inhibition, and CCR5 receptor antagonism [1][2][3]. This triple-activity profile is not reported for simpler benzoxepinone precursors (e.g., 4,5-dihydro-1-benzoxepin-3(2H)-one) or benzoxepin-9-carboxylic acid derivatives, which lack the 3-position amine required for KOR and CCR5 activities [4]. The presence of a primary amine at the 3-position of the partially saturated oxepine ring appears critical for enabling this multi-target engagement [4].

multi-target pharmacology drug repurposing tool compound

Physicochemical Profile: Solubility and Lipophilicity Parameters for Formulation Planning

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine exhibits a calculated logP of 1.87 and an estimated aqueous solubility of 2.639 mg/mL at pH 10.66 [1]. For context, reported logP values for benzoxepine derivatives span a broad range depending on substitution patterns: simple 2,3,4,5-tetrahydro-1-benzoxepine core values range from approximately -0.292 to 2.8 depending on calculation method, while heavily substituted analogs (e.g., prenylated marine benzoxepins) can exceed logP 7.76 [2]. The moderate logP of 1.87 positions 2,3,4,5-tetrahydro-1-benzoxepin-3-amine within the favorable range for both aqueous solubility and membrane permeability—a balance that is not reliably achieved with more lipophilic substituted benzoxepin derivatives [2].

formulation development ADME prediction physicochemical characterization

Application Scenarios for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Based on Differentiated Evidence


κ-Opioid Receptor Pharmacology and Analgesic Discovery Programs

Suitable for in vitro receptor binding studies and functional assays investigating KOR-mediated signaling pathways, given the compound's sub-nanomolar binding affinity (Ki = 0.180 nM) for the κ-opioid receptor [1]. The 3-position amine enables further derivatization for structure-activity relationship (SAR) exploration of KOR agonists with reduced CNS penetration or improved selectivity profiles [1].

5-HT3 Receptor Antagonist Lead Optimization and Scaffold Exploration

Appropriate for medicinal chemistry programs focused on gastrointestinal prokinetic or antiemetic agents requiring 5-HT3 antagonism without D2 receptor liabilities. The benzoxepine scaffold provides the conformational features claimed in U.S. Patent US4859683 for achieving this selectivity, serving as a validated starting point for derivatization at the 9-position carboxamide [2].

Multi-Target Tool Compound for Polypharmacology Research

Ideal as a reference tool compound for exploring concurrent modulation of κ-opioid, lipoxygenase, and CCR5 pathways [1][3][4]. This triple-activity profile is not observed in benzoxepinone precursors lacking the 3-position amine, making this compound uniquely suited for research on cross-talk between GPCR signaling (KOR, CCR5) and inflammatory lipid mediator pathways (lipoxygenase) [5].

Physicochemical Reference Standard for Benzoxepine Library Design

With a defined logP of 1.87 and aqueous solubility of 2.639 mg/mL at pH 10.66, this compound serves as a benchmark for evaluating the impact of structural modifications on benzoxepine physicochemical properties [6]. These parameters support predictive ADME modeling and formulation development efforts prior to advancing substituted analogs into in vivo studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.